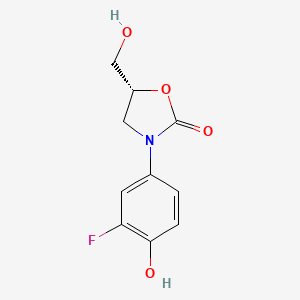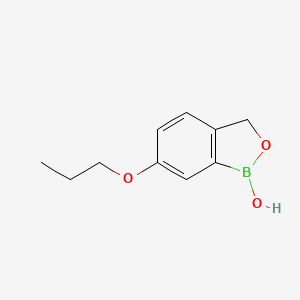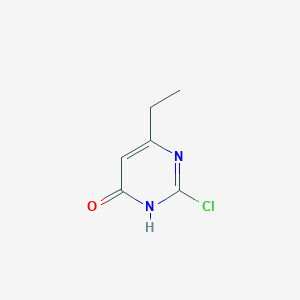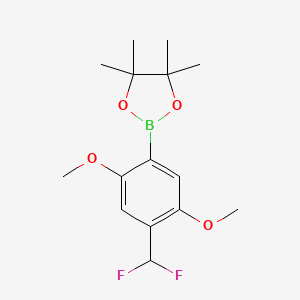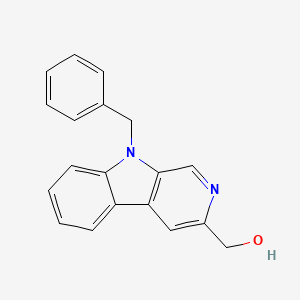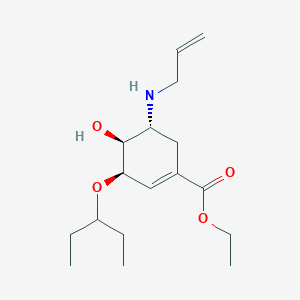![molecular formula C14H20O4 B8463235 (R)-4-(4-Methoxy-benzyloxymethyl)-2,2-dimethyl-[1,3]dioxolane](/img/structure/B8463235.png)
(R)-4-(4-Methoxy-benzyloxymethyl)-2,2-dimethyl-[1,3]dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-4-(4-Methoxy-benzyloxymethyl)-2,2-dimethyl-[1,3]dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring substituted with a p-methoxybenzyloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R)-4-(4-Methoxy-benzyloxymethyl)-2,2-dimethyl-[1,3]dioxolane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with p-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(R)-4-(4-Methoxy-benzyloxymethyl)-2,2-dimethyl-[1,3]dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt), leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: LiAlH₄, NaBH₄
Substitution: NaOCH₃, NaOEt
Major Products
The major products formed from these reactions include alcohols, ketones, carboxylic acids, and various substituted derivatives depending on the specific reaction conditions and reagents used .
科学研究应用
(R)-4-(4-Methoxy-benzyloxymethyl)-2,2-dimethyl-[1,3]dioxolane has several scientific research applications:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis due to its stability and ease of removal.
Biology: Investigated for its potential use in drug delivery systems and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.
作用机制
The mechanism of action of (R)-4-(4-Methoxy-benzyloxymethyl)-2,2-dimethyl-[1,3]dioxolane involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1,3-dioxolane: A simpler analog without the p-methoxybenzyloxy group.
1,3-Dioxane: Another cyclic acetal with a different ring structure.
1,3-Dioxolane: A related compound with a similar dioxolane ring but different substituents.
Uniqueness
(R)-4-(4-Methoxy-benzyloxymethyl)-2,2-dimethyl-[1,3]dioxolane is unique due to the presence of the p-methoxybenzyloxy group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This makes it particularly useful in applications requiring specific functional group protection and reactivity .
属性
分子式 |
C14H20O4 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC 名称 |
4-[(4-methoxyphenyl)methoxymethyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C14H20O4/c1-14(2)17-10-13(18-14)9-16-8-11-4-6-12(15-3)7-5-11/h4-7,13H,8-10H2,1-3H3 |
InChI 键 |
BPKYSNQMGKMWGC-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(O1)COCC2=CC=C(C=C2)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



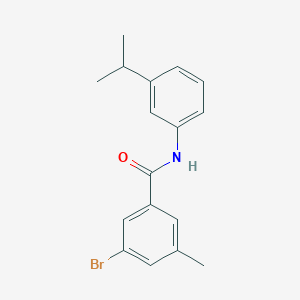
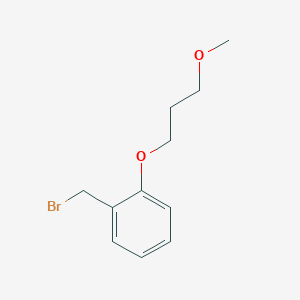
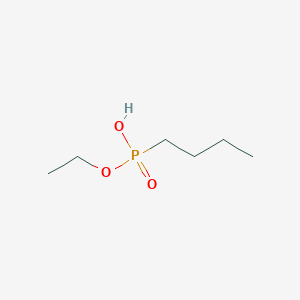
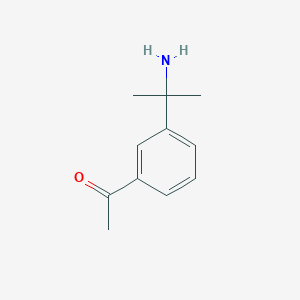
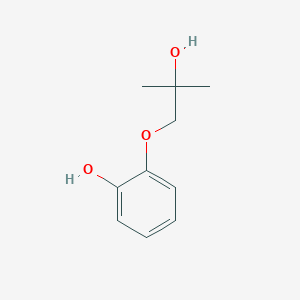

![6-Bromo-2,3-dihydrobenzo[b]thiophen-3-amine](/img/structure/B8463208.png)
